molecular formula C15H12ClNO5S B1473011 6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 874794-87-3

6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1473011
CAS RN: 874794-87-3
M. Wt: 353.8 g/mol
InChI Key: HVDMEZWBKFTDHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzoxazine ring provides a rigid, planar structure, while the phenylsulfonyl and carboxylic acid groups may introduce additional steric and electronic effects .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could participate in acid-base reactions, and the phenylsulfonyl group could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the compound’s polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Antibacterial Activity

6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and its analogues have been synthesized and evaluated for antibacterial activity. These compounds showed significant activity against various bacterial strains, such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The antibacterial activity is attributed to the structural features of these benzoxazine derivatives, highlighting their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).

Fuel Cell Applications

The sulfonic acid-containing polybenzoxazine, a related derivative, has been synthesized for use in direct methanol fuel cells. This novel monomer exhibits high proton conductivity and low methanol permeability, making it suitable for fuel cell membranes. Such materials offer improved fuel cell performance due to their chemical stability and efficient ion transport properties (Yao et al., 2014).

Material Synthesis and Thermal Properties

Benzoxazine-based materials, including those derived from this compound, have been explored for their synthesis, structure characterization, and thermal properties. These materials demonstrate diverse thermal behaviors and high glass transition temperatures, indicating their potential for high-performance applications in various industries (Wen-sheng, 2009).

Herbicide Activity Enhancement

Modifications of benzoxazine derivatives, including fluorination, have led to significant changes in herbicidal activity. For example, fluorobentranil, a compound related to benzoxazines, shows enhanced broad-leaf activity and selectivity for rice, cereals, and maize. This demonstrates the potential of chemical modifications in benzoxazines for developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

High-Performance Thermosets

Aromatic diamine-based benzoxazines, including derivatives of this compound, have been synthesized and converted into high-performance thermosets. These materials exhibit superior thermal properties, such as high glass transition temperatures and thermal stability, making them suitable for advanced composite materials and coatings (Lin, Chang, Hsieh, & Lee, 2008).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate details about its safety and potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new materials or pharmaceuticals, or as a building block in complex chemical syntheses .

properties

IUPAC Name

4-(benzenesulfonyl)-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S/c16-10-6-7-13-12(8-10)17(9-14(22-13)15(18)19)23(20,21)11-4-2-1-3-5-11/h1-8,14H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDMEZWBKFTDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 3
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 4
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 5
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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